3-(4-Bromophenyl)azetidin-3-amine dihydrochloride 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1384264-75-8
VCID: VC2574839
InChI: InChI=1S/C9H11BrN2.2ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;;/h1-4,12H,5-6,11H2;2*1H
SMILES: C1C(CN1)(C2=CC=C(C=C2)Br)N.Cl.Cl
Molecular Formula: C9H13BrCl2N2
Molecular Weight: 300.02 g/mol

3-(4-Bromophenyl)azetidin-3-amine dihydrochloride

CAS No.: 1384264-75-8

Cat. No.: VC2574839

Molecular Formula: C9H13BrCl2N2

Molecular Weight: 300.02 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromophenyl)azetidin-3-amine dihydrochloride - 1384264-75-8

Specification

CAS No. 1384264-75-8
Molecular Formula C9H13BrCl2N2
Molecular Weight 300.02 g/mol
IUPAC Name 3-(4-bromophenyl)azetidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C9H11BrN2.2ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;;/h1-4,12H,5-6,11H2;2*1H
Standard InChI Key KRKOCZLAJJLVEZ-UHFFFAOYSA-N
SMILES C1C(CN1)(C2=CC=C(C=C2)Br)N.Cl.Cl
Canonical SMILES C1C(CN1)(C2=CC=C(C=C2)Br)N.Cl.Cl

Introduction

3-(4-Bromophenyl)azetidin-3-amine dihydrochloride is a chemical compound belonging to the class of azetidines, which are four-membered cyclic amines. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features. The presence of a bromine atom in its structure also categorizes it as a halogenated compound.

Synthesis and Characterization

The synthesis of 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride typically involves the bromination of phenyl groups followed by cyclization to form the azetidine ring. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the reaction progress and confirm the product identity.

TechniquePurpose
Thin-Layer Chromatography (TLC)Monitoring reaction progress
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirming product identity

Potential Applications

This compound is of interest in medicinal chemistry due to its potential as a pharmaceutical intermediate. Similar azetidine derivatives have shown promise in various biological activities, although specific mechanisms related to 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride are not extensively documented.

Safety and Handling

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator